N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine
Description
N-(5-Chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is a 1,3-thiazole-2-amine derivative featuring a 2-naphthyl group at the 4-position of the thiazole ring and a 5-chloro-2-methoxyphenyl substituent at the N-position. This compound belongs to a broader class of diarylthiazoles, which are frequently explored for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Its structural uniqueness lies in the combination of a hydrophobic naphthyl group and an electron-rich chloro-methoxyphenyl moiety, which may influence both physicochemical properties and target interactions.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-24-19-9-8-16(21)11-17(19)22-20-23-18(12-25-20)15-7-6-13-4-2-3-5-14(13)10-15/h2-12H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFHQQNYLCBULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a nucleophilic substitution reaction using a naphthyl halide.
Attachment of the Chloromethoxyphenyl Group: The final step involves the coupling of the chloromethoxyphenyl group to the thiazole ring through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloromethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine. It has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth.
Case Study: Anticancer Activity
A study investigated the compound's effects on human breast adenocarcinoma (MCF7) cells. The results indicated that at concentrations above 10 µM, significant cytotoxic effects were observed, with a reduction in cell viability noted in treated groups compared to controls. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Applications
The compound has also been assessed for its antimicrobial properties, particularly against resistant bacterial strains. Its thiazole moiety contributes to its biological activity.
Case Study: Antimicrobial Efficacy
In a recent evaluation, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an alternative treatment for infections caused by multidrug-resistant pathogens.
Other Potential Applications
Beyond its anticancer and antimicrobial properties, this compound is being explored for other therapeutic applications:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially useful in treating conditions like arthritis.
- Neuroprotective Effects : Research is ongoing to evaluate its neuroprotective properties, with some data indicating it may help mitigate neurodegenerative processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with structurally related 1,3-thiazol-2-amine derivatives, highlighting substituent effects:
Key Observations:
- Electron Effects : The chloro and methoxy groups on the N-substituent create an electron-deficient aromatic ring, which may influence π-π stacking or hydrogen bonding in target interactions.
- Steric Bulk : The dihydroacenaphthylenyl group in 3c introduces significant steric hindrance, which might reduce solubility but enhance binding specificity .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine, also known by its CAS number 1024120-44-2, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial activity, cytotoxicity, and potential therapeutic applications, supported by relevant research findings and data.
Before delving into biological activity, it is essential to understand the chemical characteristics of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C20H15ClN2OS |
| Molecular Weight | 366.85 g/mol |
| Density | 1.323 g/cm³ |
| Boiling Point | 479.1 °C |
| Melting Point | Not available |
| LogP | 4.6376 |
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Studies
Research indicates that thiazole derivatives exhibit varying degrees of antibacterial activity. For instance:
- Staphylococcus aureus : MIC values were reported as low as 0.25 μg/mL for some derivatives in related studies .
- Escherichia coli : Similar derivatives demonstrated effective inhibition with MIC values ranging from 16 μg/mL to 32 μg/mL .
These findings suggest that this compound may possess comparable efficacy against common pathogens.
Cytotoxicity and Safety Profile
The safety profile of this compound has been assessed in various toxicity studies. The compound is classified under GHS as a skin irritant and may cause serious eye irritation upon contact .
Toxicological Data Summary
| Toxicity Parameter | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Respiratory Irritation | Specific target organ toxicity - single exposure (Category 3) |
Case Studies and Research Findings
Case Study: Antimicrobial Evaluation
In a recent study focusing on thiazole derivatives, this compound was evaluated alongside other compounds for its antimicrobial properties. The study utilized a time-kill assay to determine the bactericidal effect over time, revealing that this compound significantly inhibited biofilm formation in Staphylococcus aureus, a common pathogen associated with infections .
Research Findings on Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the thiazole ring and substitution patterns on the aromatic moieties have been correlated with enhanced antimicrobial potency . For example:
- Substituents such as methoxy and chloro groups have been shown to enhance lipophilicity and membrane permeability, contributing to increased antibacterial activity.
Q & A
Q. What are the standard synthetic routes for N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine?
The compound is synthesized via multi-step protocols involving cyclization and condensation reactions. A representative method involves:
Cyclization : Reacting substituted benzoic acid hydrazides with POCl₃ at elevated temperatures (120°C) to form oxadiazole or thiazole cores .
Coupling : Introducing the naphthyl group via Suzuki-Miyaura cross-coupling or direct arylation.
Purification : Chromatography and recrystallization from solvents like methanol or DMSO/water mixtures to achieve >95% purity .
Key considerations : Monitor reaction progress via TLC, optimize pH during precipitation (e.g., ammonia adjustment to pH 8–9), and confirm structures using IR, NMR, and mass spectrometry .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Crystallization : Slow evaporation from DMF or methanol yields diffraction-quality crystals .
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a Bruker APEXII CCD diffractometer.
Refinement : SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) with riding models for H-atoms and constraints for thermal parameters .
Example : Intermolecular hydrogen bonds (N–H⋯N) stabilize centrosymmetric dimers, with bond lengths ~2.8–3.0 Å .
Q. What preliminary biological screening assays are used for this compound?
- Antiproliferative activity : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values typically <10 µM for active derivatives .
- Enzyme inhibition : Assess binding to kinases (e.g., aurora kinases) using fluorescence polarization or radioactive ATP-binding assays .
- ADME profiling : Solubility in PBS, metabolic stability in liver microsomes, and permeability in Caco-2 cells .
Advanced Research Questions
Q. How can crystallographic refinement challenges be addressed for thiazole derivatives?
- Disorder handling : Use PART and ISOR commands in SHELXL to model disordered moieties (e.g., rotating naphthyl groups) .
- Hydrogen bonding : Apply restraints (e.g., DFIX) for non-classical interactions like C–H⋯π (3.3–3.5 Å) observed in packing analyses .
- Validation : Check R-factor convergence (<0.05) and validate with PLATON’s ADDSYM to detect missed symmetry .
Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?
Case study : A CRF1 antagonist showed nanomolar in vitro binding (Ki = 8.73 nM) but required higher oral doses (30 mg/kg) in rodent models due to:
Q. What strategies improve selectivity in kinase inhibition studies?
- Substituent effects : Para-methoxy groups on the phenyl ring reduce off-target binding (e.g., selectivity >1000-fold for aurora kinases over CRF2) .
- Molecular docking : Use Glide SP mode to prioritize compounds with hydrogen bonds to kinase hinge regions (e.g., Glu211 in aurora A) .
Data : Lead compound 18 (CYC116) achieved IC₅₀ = 3.0 nM in cAMP assays via hydrophobic interactions with Val81 and Leu194 .
Q. How to design SAR studies for antiproliferative thiazole derivatives?
Core modifications : Compare 1,3-thiazole vs. 1,3,4-oxadiazole cores for tubulin binding (ΔIC₅₀ = 5-fold) .
Substituent libraries : Test methoxy, chloro, and naphthyl groups at positions 4 and 5 of the thiazole ring.
Example : N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) showed IC₅₀ = 0.8 µM in MCF-7 cells .
Q. What in vivo models are suitable for stress-related pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
